4-Chloro-2-phenylsulfanylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

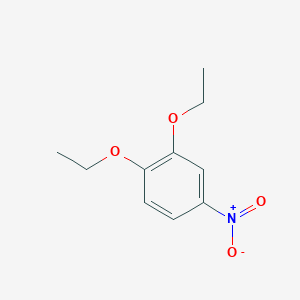

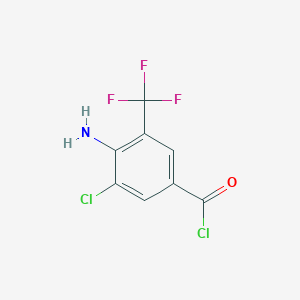

4-Chloro-2-phenylsulfanylbenzoic acid (CPA) is a white or off-white crystalline powder1. It is used in various fields related to scientific experiments1.

Synthesis Analysis

The synthesis of 4-Chloro-2-phenylsulfanylbenzoic acid is not explicitly mentioned in the search results. However, there are general methods for synthesizing complex organic molecules, such as multistep synthesis starting with readily available benzaldehyde2, and preparation of phenols through nucleophilic aromatic substitution3.Molecular Structure Analysis

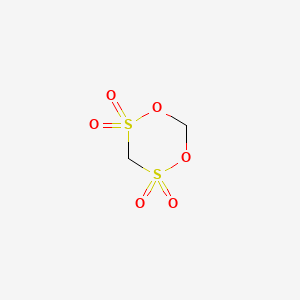

The molecular formula of 4-Chloro-2-phenylsulfanylbenzoic acid is C13H9ClO2S1. The molecular weight is 264.73 g/mol1. More detailed structural information, such as 2D or 3D structures, was not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 4-Chloro-2-phenylsulfanylbenzoic acid were not found in the search results. However, it’s worth noting that aromatic compounds like this can undergo electrophilic substitution4.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-phenylsulfanylbenzoic acid are not explicitly mentioned in the search results. However, physical properties generally include characteristics such as mass, color, and volume6, and chemical properties describe the ability of a substance to react to form new substances6.Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Drug Discovery

4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It is utilized for preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are significant in drug discovery, indicating the potential utility of related compounds like 4-Chloro-2-phenylsulfanylbenzoic acid in synthesizing diverse libraries of bioactive molecules (Křupková et al., 2013).

Crystal Engineering and Supramolecular Chemistry

Research on 2-Chloro-4-nitrobenzoic acid, which shares a halogenated benzoic acid core with 4-Chloro-2-phenylsulfanylbenzoic acid, demonstrates its utility in crystal engineering. Molecular salts of this compound with pyridyl and benzoic acid derivatives highlight the importance of halogen bonds in crystal structures. This suggests that compounds like 4-Chloro-2-phenylsulfanylbenzoic acid could play a crucial role in designing new molecular materials with specific crystallographic properties (Oruganti et al., 2017).

Synthetic Methodologies and Intermediates

The synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from a related chloro-sulfonyl chloride methyl benzoate underscores the role of such compounds in generating key pharmaceutical intermediates. This process, involving condensation, methylation, and cyclization, illustrates the potential of 4-Chloro-2-phenylsulfanylbenzoic acid as a precursor in complex organic syntheses (Xiu-lan, 2009).

Material Science and Ink Synthesis

A study on the synthesis of fluorescent agents from chloro 2 aminobenzoic acid for use in offset printing ink indicates the chemical's utility in developing anti-falsification materials. The approach to enhance yield and reduce solvent volume could be mirrored in applications involving 4-Chloro-2-phenylsulfanylbenzoic acid, showcasing its potential in material science and secure printing technologies (Wen, 2000).

Safety And Hazards

Specific safety and hazard information for 4-Chloro-2-phenylsulfanylbenzoic acid was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area78.

Zukünftige Richtungen

Specific future directions for 4-Chloro-2-phenylsulfanylbenzoic acid were not found in the search results. However, there are ongoing research efforts in the field of controlled drug delivery systems9 and the synthesis of benzoxazoles10, which could potentially involve compounds like 4-Chloro-2-phenylsulfanylbenzoic acid.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

4-chloro-2-phenylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPQBMNAHHULI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548368 |

Source

|

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylsulfanylbenzoic acid | |

CAS RN |

13421-07-3 |

Source

|

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)